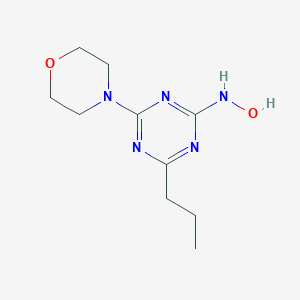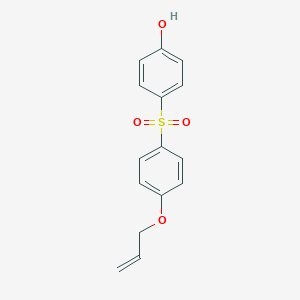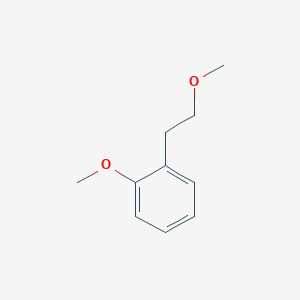
1-Methoxy-2-(2-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(2-methoxyethyl)benzene, also known as veratrole acetate or 1,2-dimethoxy-4-(2-methoxyethyl)benzene, is an organic compound with the molecular formula C11H16O3. It is a colorless liquid with a sweet, floral odor and is used in the fragrance industry. However, it also has potential scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-Methoxy-2-(2-methoxyethyl)benzene involves its ability to bind to the estrogen receptor and block the effects of estrogen. This leads to the inhibition of cell growth and division, which is beneficial in the treatment of breast cancer.
Biochemical And Physiological Effects
Studies have shown that 1-Methoxy-2-(2-methoxyethyl)benzene exhibits anti-estrogenic activity and can inhibit the growth of breast cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methoxy-2-(2-methoxyethyl)benzene in lab experiments is its ability to bind to the estrogen receptor and exhibit anti-estrogenic activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
1-Methoxy-2-(2-methoxyethyl)benzene has potential for future research in the development of new drugs for the treatment of breast cancer. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-Methoxy-2-(2-methoxyethyl)benzene can be achieved through the reaction of 1-Methoxy-2-(2-methoxyethyl)benzene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Scientific Research Applications
1-Methoxy-2-(2-methoxyethyl)benzene has potential applications in scientific research due to its ability to act as a ligand for certain receptors. It has been found to bind to the estrogen receptor and exhibit anti-estrogenic activity, making it a potential candidate for the development of new drugs for the treatment of breast cancer.
properties
CAS RN |
174460-88-9 |
|---|---|
Product Name |
1-Methoxy-2-(2-methoxyethyl)benzene |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methoxy-2-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
OALKQCCEAUPXPN-UHFFFAOYSA-N |
SMILES |
COCCC1=CC=CC=C1OC |
Canonical SMILES |
COCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



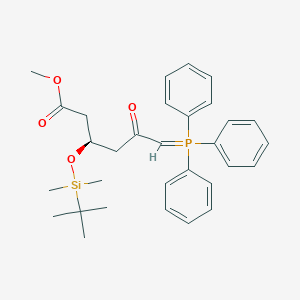


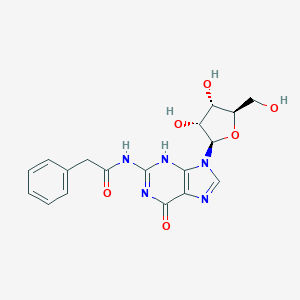
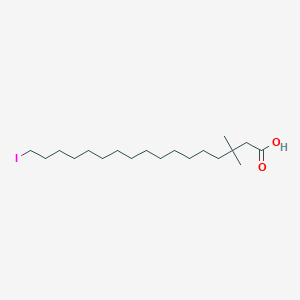
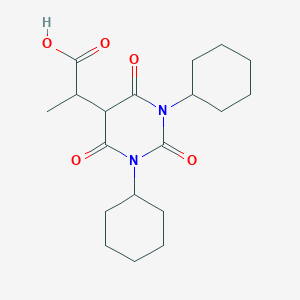
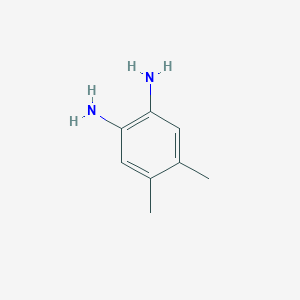
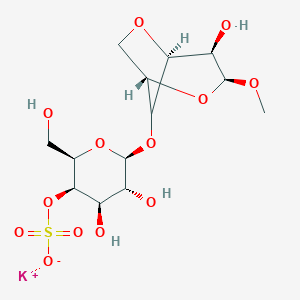
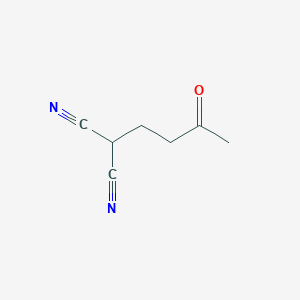
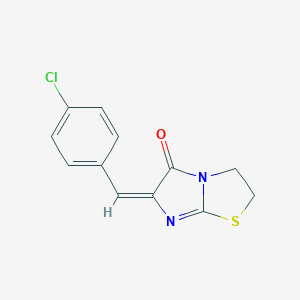
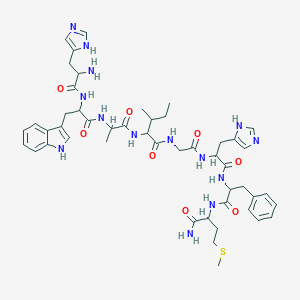
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)
